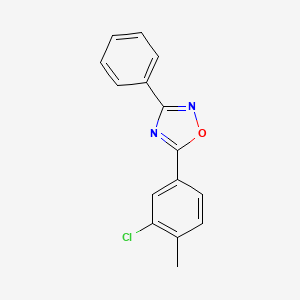
methyl 4-chloro-3-(2-furoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "Methyl 4-Chloro-3-(2-Furoylamino)benzoate" often involves multifunctional reagents and reactions to create polyfunctional heterocyclic systems. For instance, similar compounds like methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate have been prepared from their corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, showcasing the versatility of these synthons for preparing polysubstituted heterocyclic systems (Pizzioli et al., 1998).
Molecular Structure Analysis
The structure of related compounds has been extensively studied through various spectroscopic techniques. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was elucidated through elemental analysis, IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction, complemented by quantum chemical studies using density functional theory (DFT) (Şahin et al., 2015).
Chemical Reactions and Properties
Compounds in this category engage in diverse chemical reactions. Methyl 2-benzoylamino-3-dimethylaminopropenoate, for instance, has been utilized in the synthesis of fused pyranones, indicating its reactivity with carbocyclic and heterocyclic 1,3-diketones to afford various heteroaryl-hydrazonopropanoates and phenylpyrazoles (Ornik et al., 1990).
Physical Properties Analysis
While specific details on "Methyl 4-Chloro-3-(2-Furoylamino)benzoate" were not directly found, analogs such as methyl 4-methoxybenzoate exhibit distinct physical properties, such as being a white crystalline powder soluble in alcohol and ether but insoluble in water. These esters are used as pharmaceutical intermediates and participate in many organic syntheses (Popovski et al., 2010).
Chemical Properties Analysis
The chemical properties of related compounds reveal their reactivity and potential for forming diverse heterocyclic systems. For example, transformations of methyl 2-benzoylamino-2-oxobutanoate involve reactions with aromatic amines to yield oxazolo[4,5-c]quinoline and imidazole-4-carboxylate derivatives, showcasing the versatility and reactivity of these compounds in synthesizing complex heterocyclic structures (Stanovnik et al., 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-chloro-3-(furan-2-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-18-13(17)8-4-5-9(14)10(7-8)15-12(16)11-3-2-6-19-11/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUZWWTXDOKWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5846702.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5846733.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5846736.png)
![3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5846743.png)



![4-(diethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5846755.png)

![N-cyclopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5846769.png)

![4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,2-benzenediol](/img/structure/B5846778.png)
![[bis(4-methoxyphenyl)methyl]formamide](/img/structure/B5846798.png)